molecular formula C10H11N3OS B12892760 3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide CAS No. 650599-29-4

3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide

Cat. No.: B12892760
CAS No.: 650599-29-4
M. Wt: 221.28 g/mol
InChI Key: JVUOFZAGMFDLST-UHFFFAOYSA-N
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Description

3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. Its unique structure, which includes an imino group, a methylthio group, and a pyrrolizine ring, makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxylic acid with an amine source to introduce the imino group. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylthio-1H-1,2,4-triazole
  • 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Uniqueness

3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide is unique due to its specific combination of functional groups and its pyrrolizine ring structure

Properties

CAS No.

650599-29-4

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

3-imino-5-methyl-1-methylsulfanylpyrrolizine-2-carboxamide

InChI

InChI=1S/C10H11N3OS/c1-5-3-4-6-8(15-2)7(10(12)14)9(11)13(5)6/h3-4,11H,1-2H3,(H2,12,14)

InChI Key

JVUOFZAGMFDLST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1C(=N)C(=C2SC)C(=O)N

Origin of Product

United States

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